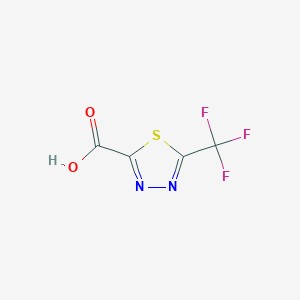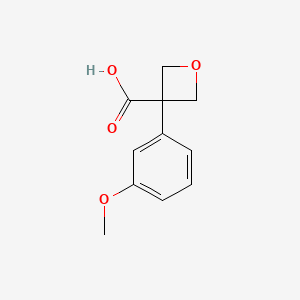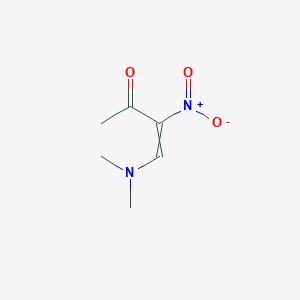![molecular formula C9H8N2O3 B1403684 Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 1359702-90-1](/img/structure/B1403684.png)
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
説明
“Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It’s a derivative of pyrrolopyridine, a nitrogen-containing heterocycle . Pyrrolopyridines are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate” were not found, there are general methods for synthesizing pyrrolopyridine derivatives . For instance, one method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学的研究の応用
Analgesic and Sedative Agent Development
Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: derivatives have been studied for their potential as analgesic and sedative agents. The compound’s structure is conducive to interacting with biological targets that can modulate pain and sedation pathways .
Antidiabetic Applications
Research has indicated that certain derivatives of this compound may reduce blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions like type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .
Antimycobacterial Activity
The pyrrolo[2,3-c]pyridine scaffold has shown promise in antimycobacterial activity, which could be crucial in developing treatments for bacterial infections, particularly those caused by mycobacteria .
Antiviral Research
Some derivatives, such as ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, have demonstrated significant anti-HIV-1 activity. This opens up avenues for the compound’s use in antiviral therapies .
Cancer Therapeutics
The compound’s derivatives have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. This inhibition is a mechanism by which the compound could be used in cancer treatment, particularly against HIV-1 and in anticancer meriolin derivatives .
FGFR Inhibition for Cancer Treatment
Derivatives of Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is associated with various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy. Compounds with potent FGFR inhibitory activity have been developed, showing effectiveness in inhibiting cancer cell proliferation and inducing apoptosis .
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects .
Biochemical Pathways
Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-8(12)5-2-3-10-6(5)4-11-7/h2-4,10,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXRRCYSXCGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)





![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)

